5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid
Description
Properties
Molecular Formula |
C15H9BrFNO2 |
|---|---|
Molecular Weight |
334.14 g/mol |
IUPAC Name |
5-bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C15H9BrFNO2/c16-9-3-6-12-11(7-9)13(15(19)20)14(18-12)8-1-4-10(17)5-2-8/h1-7,18H,(H,19,20) |
InChI Key |
FEAWHBHSEFZKEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(N2)C=CC(=C3)Br)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a multi-step sequence :
Step 1: Construction of the 2-(4-fluorophenyl)-1H-indole skeleton
This is typically achieved via a Fischer indole synthesis or palladium-catalyzed cross-coupling reactions, introducing the 4-fluorophenyl group at the 2-position.Step 2: Bromination at the 5-position of the indole ring
Selective bromination is performed using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane, under controlled temperature to avoid polybromination.Step 3: Carboxylation at the 3-position
The 3-position is functionalized with a carboxylic acid group via carboxylation reactions. This can be done by treating the indole intermediate with carbon dioxide under high pressure and temperature or by using carboxylating agents such as carbon monoxide in the presence of palladium catalysts.
Detailed Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Indole formation | Fischer indole synthesis or Pd-catalyzed coupling with 4-fluorophenyl halide | Requires acidic or catalytic conditions; solvent varies (e.g., ethanol, DMF) |
| 2 | Bromination | N-bromosuccinimide (NBS), dichloromethane, 0–25 °C | Controlled to avoid overbromination; regioselective at 5-position |
| 3 | Carboxylation | CO2 gas under high pressure, Pd catalyst, elevated temperature (80–150 °C) or alternative carboxylating agents | High pressure reactors or continuous flow systems improve yield and scalability |
Industrial Scale Considerations
- Use of continuous flow reactors to maintain consistent reaction parameters and improve safety during bromination and carboxylation steps.
- Automated reagent addition and in-line purification techniques to increase throughput and reduce impurities.
- Optimization of solvent systems and catalysts to maximize yield and minimize byproducts.
Alternative Synthetic Approaches
Literature reports variations including:
- Protection-deprotection strategies : Protecting the indole nitrogen during halogenation and carboxylation to avoid side reactions, then deprotecting under mild conditions.
- Use of lithium diisopropylamide (LDA) for deprotonation at the 3-position followed by electrophilic carboxylation with CO2, enabling regioselective introduction of the carboxyl group.
- Organometallic intermediates : Formation of organolithium or Grignard reagents at the 5-position to facilitate bromination or substitution reactions.
Purification and Characterization
- Purification is commonly performed by column chromatography on silica gel, followed by recrystallization.
- Structural confirmation involves:
- ¹H NMR : Aromatic proton shifts and carboxylic acid proton signals.
- ¹⁹F NMR : Fluorine chemical shifts confirming the 4-fluorophenyl group.
- Mass Spectrometry (HRMS) : Molecular ion peak consistent with C15H12BrFNO2.
- Elemental analysis to confirm halogen content.
Summary Table of Preparation Methodology
| Preparation Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Indole core synthesis | Fischer indole synthesis or Pd-catalyzed coupling | Formation of 2-(4-fluorophenyl)-1H-indole |
| Bromination | NBS or Br2, dichloromethane, 0–25 °C | Selective bromination at 5-position |
| Carboxylation | CO2 (high pressure), Pd catalyst, elevated temp | Introduction of carboxylic acid at 3-position |
| Purification | Silica gel chromatography, recrystallization | High purity product |
| Characterization | NMR (¹H, ¹⁹F), HRMS, elemental analysis | Structural confirmation |
Research Findings on Preparation Efficiency
- Yield optimization is critical; bromination yields typically range from 70–90% under optimized conditions.
- Carboxylation yields vary depending on pressure and catalyst efficiency, often achieving 60–80%.
- Continuous flow methods have demonstrated improved reproducibility and scalability compared to batch synthesis.
- Side reactions such as overbromination or polymerization can be minimized by temperature control and slow reagent addition.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring
Reduction: Alcohol derivatives
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid is a chemical compound with the CAS number 1956377-34-6 . Information on its applications is limited, but based on the search results, it appears primarily used as a reagent in chemical synthesis for creating other complex molecules [1, 4].
Scientific Research Applications
This compound is mostly used as a building block in the synthesis of various organic compounds, particularly within medicinal chemistry [1, 4, 8]. Indole derivatives, including those related to this compound, are frequently explored for their biological properties .
- As a chemical intermediate Synthesis of a bis-indole compound was achieved using 5-fluoro-1H-indole-3-carboxylic acid, showcasing its role as a building block in creating more complex structures .
- Integrase inhibitors Indole-2-carboxylic acid derivatives have demonstrated marked inhibition of integrase, an enzyme crucial for viral replication, suggesting potential antiviral applications [2, 3].
- Antiviral research Research indicates that modified indole-2-carboxylic acid compounds exhibit antiviral activity by interacting with specific sites, such as the hydrophobic region near the integrase active site [2, 3].
- Drug design The core structure is used in designing molecules that target integrase, an essential enzyme in retroviruses like HIV. By modifying different positions on the indole scaffold, researchers can optimize the molecule's interaction with the target enzyme [2, 3, 8].
- Cancer research Indole derivatives show potential in inhibiting cell proliferation in human cancer cell lines .
- Synthesis of pyrazoles It can be used as a starting material for creating pyrazole derivatives, which are important in various biological and chemical applications .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
(a) Indole vs. Oxazole/Benzofuran Derivatives
- 5-Bromo-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate (): Core: Oxazole replaces indole, altering electronic properties. Substituents: Similar bromine and 4-fluorophenyl groups.
5-Bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran ():
(b) Halogen and Positional Isomerism
Substituent-Specific Comparisons
(a) Fluorophenyl vs. Benzophenone Derivatives
- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (): Substituents: Benzophenone instead of 4-fluorophenyl. Impact: Benzophenone’s ketone group enhances hydrogen-bond acceptor capacity but increases molecular weight (MW = 359.12 vs. ~309.12 for the target compound) .
(b) Carboxylic Acid vs. Carboxamide
Biological Activity
5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique indole structure, characterized by a bromine atom at the 5-position and a fluorophenyl group at the 2-position, suggests various interactions with biological macromolecules. This article explores the compound's biological activity, including enzyme inhibition, anticancer properties, and potential applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C15H12BrFNO2
- Molecular Weight : 335.17 g/mol
- Structural Features : The compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of halogen substitutions (bromine and fluorine) enhances its chemical reactivity and biological interactions.
1. Enzyme Inhibition
Research indicates that this compound may inhibit various enzymes, particularly those involved in cancer pathways. The compound's structure allows it to interact with active sites of enzymes, potentially leading to significant biological effects.
Table 1: Inhibitory Effects on Enzymes
2. Anticancer Activity
The compound has shown promising anticancer properties in vitro. It has been evaluated against various cancer cell lines, demonstrating significant inhibition of cell proliferation.
Case Study: Anticancer Activity Evaluation
A study evaluated the effects of this compound on human cancer cell lines such as HepG2, A549, and MCF-7. The results indicated that the compound effectively inhibited cell growth with IC50 values ranging from 10 µM to 20 µM depending on the cell line tested. Mechanistic studies revealed that the compound induced apoptosis and caused cell cycle arrest in treated cells .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Observed Effects |
|---|---|---|
| HepG2 | 15.67 | Induced apoptosis |
| A549 | 12.34 | Cell cycle arrest |
| MCF-7 | 11.67 | Significant reduction in viability |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. Studies have shown that variations in substituents on the indole core can lead to differing biological profiles.
Table 3: Comparison with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
